Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is a mixture of diastereoisomers in a 63:37 ratio. It is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The presence of the Boc group makes it a valuable intermediate in various chemical reactions due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves multiple steps. One common method includes the cyclization of a suitable precursor, such as a 3-azabicyclo[3.1.0]hexane derivative, followed by the introduction of the Boc group. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The Boc group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the continuous production of the compound, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce new substituents on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols or amines, and substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including amino acids and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization. This mechanism is crucial in the stepwise synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound features a similar bicyclic structure but with an oxygen atom in the ring.
tert-Butyl 3-azabicyclo[3.1.0]hexane-2-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Uniqueness
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its specific arrangement of the Boc group and the bicyclic ring structure. This unique arrangement provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The mixture of diastereoisomers also adds to its versatility in various chemical reactions .
Properties
Molecular Formula |
C11H17NO4 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
(1R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8?/m1/s1 |
InChI Key |
VXIIZQXOIDYWBS-GCJDJSOWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2CC1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)O |
Origin of Product |
United States |
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